2-(2-苯基噻唑-4-基)苯甲酸

描述

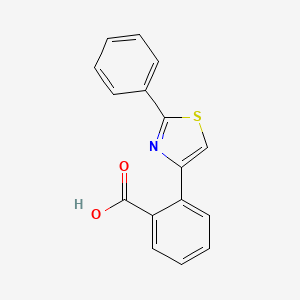

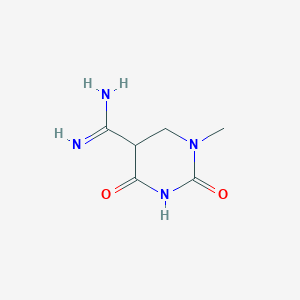

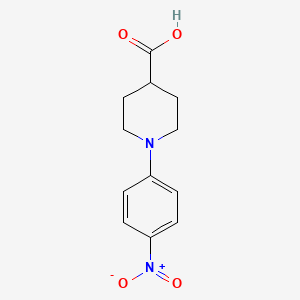

2-(2-Phenylthiazol-4-yl)benzoic acid is a compound that has been synthesized and studied for its potential applications in various fields, including plant growth regulation and medicinal chemistry. The compound features a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen, fused to a phenyl group and a benzoic acid moiety. This structural arrangement is known to impart a range of biological activities to the molecule .

Synthesis Analysis

The synthesis of 2-(2-Phenylthiazol-4-yl)benzoic acid involves a multi-step process starting from commercially available precursors. A key intermediate, α-bromo ketone, is prepared and then converted into thiazole esters using reagents such as formamide and phosphorus pentasulfide or thiourea. Subsequent hydrolysis of the esters yields the target benzoic acids . This synthetic route is notable for its utility in generating derivatives of the compound, which can be further explored for various biological activities.

Molecular Structure Analysis

The molecular structure of 2-(2-Phenylthiazol-4-yl)benzoic acid and its derivatives can be characterized using spectroscopic techniques such as NMR, IR, and mass spectrometry. These methods provide detailed information about the electronic and geometric configuration of the molecule. For instance, the use of NMR spectroscopy can elucidate the environment of hydrogen and carbon atoms within the compound, while IR spectroscopy can give insights into the functional groups present .

Chemical Reactions Analysis

The chemical reactivity of 2-(2-Phenylthiazol-4-yl)benzoic acid is influenced by the presence of the thiazole ring and the benzoic acid group. These functional groups can participate in various chemical reactions, including condensation to form Schiff bases, as seen in the synthesis of tridentate ligands for metal complexes . The benzoic acid moiety, in particular, can engage in reactions typical of carboxylic acids, such as esterification and amidation.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-Phenylthiazol-4-yl)benzoic acid, such as solubility, melting point, and acidity, are crucial for its practical applications. The compound's partition coefficient and pKa can be determined experimentally, providing insights into its lipophilicity and ionization state under physiological conditions . These properties are significant when considering the compound's potential as a pharmaceutical agent, as they affect its absorption, distribution, metabolism, and excretion (ADME) profile.

科学研究应用

抗菌和抗真菌活性

已对2-(2-苯基噻唑-4-基)苯甲酸及其衍生物进行了研究,以了解其抗菌和抗真菌性质。例如,某种相关化合物的金属配合物,2-羟基-3-((4-(4-苯基噻唑-2-基)半羧肼基)甲基)苯甲酸,显示出显著的抗菌活性,表明在对抗细菌和真菌感染方面具有潜在应用(Karabasannavar, Allolli, & Kalshetty, 2017)。

合成和表征

对2-(2-苯基噻唑-4-基)苯甲酸的合成和表征对于理解其化学性质和潜在应用至关重要。研究已经集中在合成这种化合物及其衍生物上,为进一步探索其在植物生长调节等各个领域的应用奠定了基础(Teitei, 1980)。

植物生长调节潜力

一些研究已经探讨了2-(2-苯基噻唑-4-基)苯甲酸衍生物作为植物生长调节剂的潜力。这表明可能在农业中应用这些化合物,以影响植物的生长和发育(Harris & Huppatz, 1978)。

结构分析和活性预测

对苯甲酸衍生物的结构分析和活性预测进行了重要研究。研究表明,这些化合物的结构基元,包括2-(2-苯基噻唑-4-基)苯甲酸,可以与各种生物活性联系起来,表明它们在药物发现和其他科学应用中具有潜力(Dinesh, 2013)。

抗癌性质

对2-(2-苯基噻唑-4-基)苯甲酸衍生物的抗癌性质进行了调查。某些相关化合物的金属配合物已显示出对癌细胞系的有效性,表明在肿瘤学中具有潜在的治疗应用(Rizk, Emara, & Mahmoud, 2021)。

作用机制

Biochemical Pathways

The biochemical pathways affected by 2-(2-Phenylthiazol-4-yl)benzoic acid are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific details on how environmental factors influence the action of 2-(2-phenylthiazol-4-yl)benzoic acid are currently unknown .

属性

IUPAC Name |

2-(2-phenyl-1,3-thiazol-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2S/c18-16(19)13-9-5-4-8-12(13)14-10-20-15(17-14)11-6-2-1-3-7-11/h1-10H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTDLBFUDMTJMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=CC=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377604 | |

| Record name | 2-(2-Phenyl-1,3-thiazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Phenylthiazol-4-yl)benzoic acid | |

CAS RN |

60510-56-7 | |

| Record name | 2-(2-Phenyl-1,3-thiazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of synthesizing 2-(2-Phenylthiazol-4-yl)benzoic acid?

A1: The synthesis of 2-(2-Phenylthiazol-4-yl)benzoic acid is significant because it represents a step towards developing new plant growth regulators. [] This compound belongs to a group of o-carboxyphenyl derivatives of heterocyclic compounds being investigated for their potential effects on plant growth. [] The study aimed to explore various synthetic routes for these compounds, paving the way for further research into their biological activity and potential applications in agriculture. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-fluorophenyl)methoxy]thiophene-2-carboxylic Acid](/img/structure/B1304423.png)

![7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1304464.png)

![7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1304466.png)

![5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile](/img/structure/B1304472.png)

![1-[2-Oxo-2-(thiophen-2-yl)ethyl]pyridin-1-ium iodide](/img/structure/B1304474.png)

![6-(ethoxycarbonyl)-7-methyl-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-8-ium bromide](/img/structure/B1304530.png)